molecular formula C7H8BBrO2 B1271537 2-Bromomethylphenylboronic acid CAS No. 91983-14-1

2-Bromomethylphenylboronic acid

Cat. No. B1271537
CAS RN: 91983-14-1
M. Wt: 214.85 g/mol
InChI Key: MYVJCOQGXCONPE-UHFFFAOYSA-N
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Patent
US06551831B2

Procedure details

A suspension of 2-methylphenylboronic acid (10.65 g), N-bromosuccinimide (NBS, 16.86 g) and 2,2′-azobisisobutyronitrile (AIBN, 1.708 g) in carbon tetrachloride (1000 mL) was heated in an oil bath at 82° C. to reflux for 2 hours under anhydrous condition. Cooled the reaction mixture to room temperature and filtered off the solid. Extracted the filtrate with water (2×200 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo to dryness. Redissolved the solid in methanol (100 mL) and added ethyl acetate (1000 mL) to it. The resultant precipitate was collected, washed with ethyl acetate (2×50 mL) and dried in the air. The filtrate was concentrated to a small volume and a second crop of solid was also collected. The combined solid was dried in an oven under high vacuum at 50° C. overnight. There was obtained 6.48 g (39%) of product.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
16.86 g
Type
reactant
Reaction Step One
Quantity
1.708 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9]

Inputs

Step One
Name
Quantity
10.65 g
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Name
Quantity
16.86 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.708 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours under anhydrous condition
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
filtered off the solid
EXTRACTION
Type
EXTRACTION
Details
Extracted the filtrate with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Redissolved the solid in methanol (100 mL)
ADDITION
Type
ADDITION
Details
added ethyl acetate (1000 mL) to it
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
WASH
Type
WASH
Details
washed with ethyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in the air
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
a second crop of solid was also collected
CUSTOM
Type
CUSTOM
Details
The combined solid was dried in an oven under high vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.